3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine CAS number 869354-89-2
3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine CAS number 869354-89-2
This technical guide is structured as an autonomous, in-depth monograph designed for researchers utilizing 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine (CAS 869354-89-2) . It focuses on the molecule's dual utility as a "Click Chemistry" scaffold and a chain-terminating nucleoside precursor.
CAS Number: 869354-89-2 Role: Bifunctional Nucleoside Intermediate (Chain Terminator & Bioorthogonal Scaffold)
Executive Summary
3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine is a specialized purine nucleoside analogue.[1] It is chemically distinct due to three structural modifications that define its utility in medicinal chemistry and oligonucleotide research:
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3'-Azido Group (-N₃): Replaces the 3'-hydroxyl, acting as both a chain terminator (preventing phosphodiester bond extension) and a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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2',3'-Dideoxyribose Sugar: Lacks hydroxyl groups at both 2' and 3' positions, conferring high stability against nucleases and obligate chain-termination properties upon enzymatic incorporation.
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N6-Benzoyl Protection: The exocyclic amine of the adenine base is protected with a benzoyl group. This renders the molecule lipophilic and chemically inert to electrophiles, making it an ideal building block for organic synthesis and "Click" library generation before final deprotection.
Chemical Architecture & Specifications
| Property | Specification |
| IUPAC Name | N-(9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-yl)benzamide |
| Molecular Formula | C₁₇H₁₆N₈O₃ |
| Molecular Weight | 380.37 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH. Sparingly soluble in water. |
| Appearance | White to off-white crystalline powder |
| pKa (Base) | ~3.8 (protonation of N1), N6-H is non-basic due to benzoyl |
| UV Max | ~280 nm (characteristic of N6-benzoyl adenine) |
| Storage | -20°C, Desiccated, Protect from light (Azide stability) |
Molecular Anatomy Diagram
The following diagram illustrates the functional zones of the molecule and their respective roles in chemical workflows.
Figure 1: Functional decomposition of the CAS 869354-89-2 scaffold.
Handling & Solubilization Protocol
Scientific Rationale: The N6-benzoyl group significantly increases the hydrophobicity of the adenine base. Unlike unprotected nucleosides, this compound will not dissolve readily in aqueous buffers. Proper solubilization is critical to prevent precipitation during "Click" labeling.
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Primary Solvent: Dissolve the powder in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a stock concentration of 10–50 mM .
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Note: DMSO is preferred for biological compatibility if the downstream step involves enzymatic assays (after dilution).
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Secondary Dilution: For aqueous reactions (e.g., Click chemistry), dilute the organic stock into the aqueous buffer. Ensure the final organic solvent concentration does not exceed 20% to maintain solubility of the benzoyl-protected species.
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Safety: While organic azides with a C/N ratio > 3 (like this one) are generally stable, avoid contacting with strong acids or heavy metals in the absence of ligands, and do not subject to rotary evaporation at temperatures > 60°C.
Core Application: "Click" Functionalization (CuAAC)
This protocol describes the modification of the 3'-position using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Why use the N6-Benzoyl form? The protection prevents the exocyclic amine of adenine from interfering with reactive alkynes or copper ligands, and the enhanced lipophilicity improves solubility in organic-rich "Click" cocktails used for hydrophobic alkynes (e.g., fluorescent dyes, lipid tails).
Reagents
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Substrate: 3'-Azido-N6-benzoyl-2',3'-ddA (10 mM in DMSO).
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Alkyne: Terminal alkyne of choice (1.2 equivalents).
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Catalyst: CuSO₄[2] · 5H₂O (100 mM in water).
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Reducing Agent: Sodium Ascorbate (freshly prepared 500 mM in water).
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Ligand: THPTA or TBTA (to protect biomolecules from oxidative damage and accelerate the reaction).
Step-by-Step Protocol
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Reaction Mix: In a microcentrifuge tube, combine:
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50 µL Substrate (10 mM stock)
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X µL Alkyne (1.2 eq)
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100 µL Solvent Mix (DMSO/t-BuOH/Water 3:1:1) - Adjust to keep both reactants soluble.
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Catalyst Activation: Premix CuSO₄ (5 mol%) and THPTA (25 mol%) separately, then add to the reaction.
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Initiation: Add Sodium Ascorbate (50 mol%) last to initiate the reduction of Cu(II) to Cu(I).
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Incubation: Purge headspace with N₂ or Ar. Incubate at Room Temperature for 2–4 hours in the dark.
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Validation: Monitor by LC-MS. The product will show a mass increase corresponding to the alkyne + 380.37 Da.
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Purification: Precipitate in cold ethanol or perform silica gel chromatography (DCM/MeOH gradient) if working on a preparative scale.
Deprotection Protocol (Benzoyl Removal)
After the "Click" reaction (or if the free amine is required for enzymatic conversion to a triphosphate), the N6-benzoyl group must be removed.
Warning: Standard DNA synthesis deprotection (hot ammonia) can be used, but prolonged heating of azides is a safety risk. We recommend mild deprotection .
Method A: Concentrated Ammonia (Traditional)
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Dissolve the compound in 30% Ammonium Hydroxide (NH₄OH) .
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Add Ethanol (1:1 ratio) if solubility is an issue.
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Incubate at 55°C for 4–6 hours or Room Temperature for 24 hours .
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Evaporate to dryness (SpeedVac).
Method B: AMA (Fast & Mild)
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Prepare AMA solution (1:1 mixture of 30% NH₄OH and 40% Methylamine).
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Incubate at Room Temperature for 2 hours .
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Note: This is preferred to minimize thermal stress on the azide/triazole moiety.
Deprotection Pathway Diagram
Figure 2: Chemical deprotection pathway to yield the bioactive nucleoside.
Analytical Quality Control (QC)
When verifying the integrity of CAS 869354-89-2 or its derivatives, look for these specific markers:
| Method | Expected Signal | Diagnostic Value |
| HPLC | Single peak, RT > Adenosine | N6-Bz increases retention time on C18 columns significantly compared to free nucleosides. |
| ESI-MS (+) | [M+H]⁺ = 381.14 m/z | Confirms intact mass. Loss of N₂ (M-28) may occur at high fragmentation voltages. |
| IR Spectroscopy | Strong band ~2100 cm⁻¹ | Characteristic Azide stretch. Disappearance indicates successful "Click" reaction. |
| UV-Vis | λmax ~279–281 nm | Characteristic of N6-benzoyladenine (shifted from 260 nm of free adenine). |
References
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
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Herdewijn, P. (Ed.). (2004). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard protocols for N6-benzoyl deprotection). [Link]
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Agrawal, S. (1993). Protocols for Oligonucleotides and Analogs. Humana Press. (Reference for nucleoside solubility and handling). [Link]
